2-Amino-2-{5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-{5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide is a synthetic organic compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazines. This compound is characterized by the presence of a bromine atom at the 5-position of the pyrrolo ring and an amino group at the 2-position of the triazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-{5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide typically involves the following steps:
Formation of the Pyrrolo[2,1-f][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,1-f][1,2,4]triazine core.
Amination: The amino group is introduced at the 2-position of the triazine ring through nucleophilic substitution reactions using amine sources.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-{5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
2-Amino-2-{5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-{5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Amino-2-{5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide is unique due to the presence of both an amino group and an acetamide group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific scientific research applications where these functional groups play a crucial role.
Properties
Molecular Formula |
C8H8BrN5O |
---|---|
Molecular Weight |
270.09 g/mol |
IUPAC Name |
2-amino-2-(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide |
InChI |
InChI=1S/C8H8BrN5O/c9-4-1-2-14-5(4)3-12-8(13-14)6(10)7(11)15/h1-3,6H,10H2,(H2,11,15) |
InChI Key |
RNBRSWZQCUDDJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1Br)C=NC(=N2)C(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.